molecular formula C18H15N5OS B2571088 4-(4-(2-methoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine CAS No. 1111432-55-3

4-(4-(2-methoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine

Cat. No.: B2571088
CAS No.: 1111432-55-3
M. Wt: 349.41
InChI Key: QQJDQHWKXJVKLB-UHFFFAOYSA-N
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Description

4-(4-(2-methoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine is a complex organic compound that features a thiazole ring, a triazole ring, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of multiple heterocyclic rings in its structure suggests it may exhibit diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-methoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine typically involves multi-step reactions. One common approach includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketones under basic conditions.

    Formation of the Triazole Ring:

    Coupling Reactions: The final step involves coupling the thiazole and triazole rings with the methoxyphenyl group through various coupling reactions, such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-methoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(4-(2-methoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: Used in research to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: Employed as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-(2-methoxyphenyl)thiazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways depend on the biological context, but it often involves disrupting cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-(2-hydroxyphenyl)thiazol-2-yl derivatives: These compounds share the thiazole ring and exhibit similar biological activities.

    1,2,3-triazole derivatives: Compounds with the triazole ring are known for their antimicrobial and anticancer properties.

    Methoxyphenyl derivatives: These compounds are studied for their potential in various therapeutic applications.

Properties

IUPAC Name

5-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-24-15-10-6-5-9-13(15)14-11-25-18(20-14)16-17(19)23(22-21-16)12-7-3-2-4-8-12/h2-11H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJDQHWKXJVKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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